2-Fluoro-5-nitrobenzoyl fluoride
Overview
Description
2-Fluoro-5-nitrobenzoyl fluoride is an organic compound with the molecular formula C7H3F2NO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively, and the carboxyl group is converted to a carbonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-nitrobenzoyl fluoride can be synthesized through the nucleophilic fluorination of 1-arylbenziodoxolones. This method involves the use of fluoride salts in polar aprotic solvents. The reaction typically proceeds with high yields, especially when using 5-nitro-substituted benziodoxole as the precursor .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the nitration of fluorobenzoic acid derivatives followed by conversion to the corresponding acyl fluoride. This process may involve the use of sulfuric acid, oleum, and concentrated nitric acid .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitrobenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Hydrolysis: The carbonyl fluoride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides or esters.
Reduction: Formation of 2-fluoro-5-aminobenzoyl fluoride.
Hydrolysis: Formation of 2-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
2-Fluoro-5-nitrobenzoyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitrobenzoyl fluoride involves its reactivity towards nucleophiles and its ability to undergo reduction and hydrolysis. The fluorine atom and nitro group on the benzene ring influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reducing agents used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzoic acid: Similar structure but with a carboxyl group instead of a carbonyl fluoride group.
2-Chloro-5-nitrobenzoyl fluoride: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Fluoro-4-nitrobenzoyl fluoride: Similar structure but with the nitro group at the 4-position instead of the 5-position
Uniqueness
2-Fluoro-5-nitrobenzoyl fluoride is unique due to the combination of the electron-withdrawing fluorine and nitro groups, which significantly affect its reactivity and stability.
Properties
IUPAC Name |
2-fluoro-5-nitrobenzoyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMORBGLUXQZHAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294141 | |
Record name | Benzoyl fluoride, 2-fluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858249-91-8 | |
Record name | Benzoyl fluoride, 2-fluoro-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858249-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl fluoride, 2-fluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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